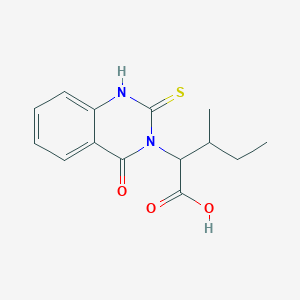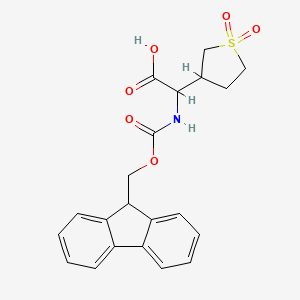
2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a combination of a thiolane ring, a fluorene moiety, and an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol compound under oxidative conditions.
Introduction of the Fluorene Moiety: The fluorene group can be introduced via a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.
Coupling with Amino Acid Derivative: The final step involves coupling the fluorene-thiolane intermediate with an amino acid derivative, such as glycine, under peptide coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated fluorene derivatives
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiolane ring and fluorene moiety could play crucial roles in binding to molecular targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
- 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Uniqueness
The unique combination of the thiolane ring and fluorene moiety in 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid provides distinct chemical and physical properties that can be leveraged in various applications. Its structural features may offer advantages in terms of stability, reactivity, and specificity compared to similar compounds.
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)19(13-9-10-29(26,27)12-13)22-21(25)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKFHOVIWAWRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
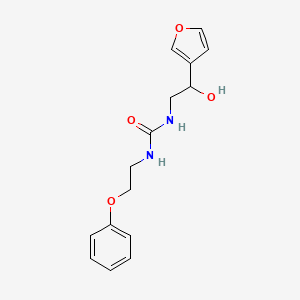
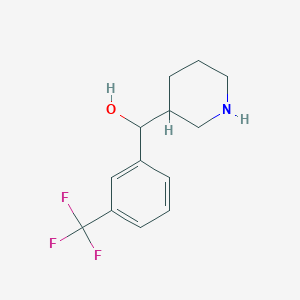
![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)
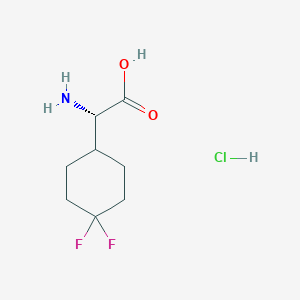
![(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione](/img/structure/B2617922.png)
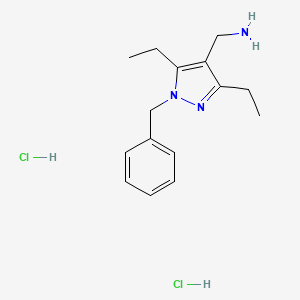
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)
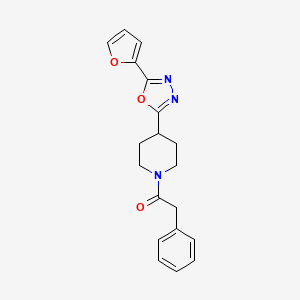
![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)
![1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2617934.png)
